molecular formula C14H11NO3 B3054294 2-Methyl-3-nitrobenzophenone CAS No. 59394-73-9

2-Methyl-3-nitrobenzophenone

Cat. No.: B3054294
CAS No.: 59394-73-9
M. Wt: 241.24 g/mol
InChI Key: CMGBMDFPBWVRMC-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzophenone is an organic compound with the molecular formula C14H11NO3 It is a derivative of benzophenone, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrobenzophenone typically involves a multi-step process. One common method starts with the nitration of 2-methylbenzophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the carbonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Reduction: 2-Methyl-3-aminobenzophenone.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 2-Carboxy-3-nitrobenzophenone.

Scientific Research Applications

2-Methyl-3-nitrobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitrobenzophenone depends on the specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the carbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

  • 4-Methyl-3-nitrobenzophenone
  • 2-Methyl-4-nitrobenzophenone
  • 3-Nitrobenzophenone

Comparison: 2-Methyl-3-nitrobenzophenone is unique due to the specific positioning of the methyl and nitro groups. This positioning affects its reactivity and the types of reactions it can undergo. For example, the presence of the methyl group at the ortho position relative to the carbonyl group can influence the compound’s steric and electronic properties, making it distinct from other nitrobenzophenone derivatives.

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-10-12(8-5-9-13(10)15(17)18)14(16)11-6-3-2-4-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGBMDFPBWVRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441792
Record name AGN-PC-0N6MFY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59394-73-9
Record name AGN-PC-0N6MFY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methyl-3-nitrobenzoyl chloride (9.98 grams; 0.05 mole) was dissolved in 35 mls. of dry benzene and the solution was added to a slurry of aluminum chloride (13.3 grams; 0.10 mole) in 40 mls. of dry benzene over a period of 10 minutes. The resulting reaction mixture was stirred at room temperature for 21/2 hours, then heated at reflux for 2 hours and cooled to room temperature. The cooled reaction mixture was poured into 200 mls. of dilute hydrochloric acid, stirred for about 15 minutes and allowed to settle. The organic phase was separated and the aqueous phase was back extracted with 200 mls. of benzene. The benzene layer was separated and combined with the organic phase and the combined solution was washed successively with water, a dilute aqueous solution of sodium carbonate, and water. The organic phase was dried over anhydrous sodium sulfate, filtered, concentrated and distilled to obtain 2-methyl-3-nitrobenzophenone (11.45 grams; 95% yield; b.p. 183° C. at 2 mm; m.p. 42° C. after recrystallization from
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Synthesis routes and methods II

Procedure details

reacting one mole of said 2-methyl-3-nitrobenzoyl chloride in refluxing benzene in the presence of two moles of aluminum chloride for a period of 2-3 hours to form 2-methyl-3-nitrobenzophenone,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.